molecular formula C15H11FN2O3 B11068935 5-(2-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

5-(2-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

Cat. No.: B11068935
M. Wt: 286.26 g/mol
InChI Key: LMZSVEYBHQZEGI-UHFFFAOYSA-N
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Description

5-(2-FLUOROPHENYL)-N-(5-METHYL-12-OXAZOL-3-YL)FURAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FLUOROPHENYL)-N-(5-METHYL-12-OXAZOL-3-YL)FURAN-2-CARBOXAMIDE typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.

    Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the oxazole ring: This can be synthesized via cyclization reactions involving appropriate precursors.

    Amidation reaction: The final step involves the formation of the carboxamide group through a reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where modulation of specific biological pathways is desired.

Industry

In the industrial sector, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-N-(5-methyl-12-oxazol-3-yl)furan-2-carboxamide
  • 5-(2-Bromophenyl)-N-(5-methyl-12-oxazol-3-yl)furan-2-carboxamide

Uniqueness

The presence of the fluorophenyl group in 5-(2-FLUOROPHENYL)-N-(5-METHYL-12-OXAZOL-3-YL)FURAN-2-CARBOXAMIDE may confer unique properties such as increased metabolic stability or enhanced binding affinity to biological targets compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

5-(2-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

InChI

InChI=1S/C15H11FN2O3/c1-9-8-14(18-21-9)17-15(19)13-7-6-12(20-13)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)

InChI Key

LMZSVEYBHQZEGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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